Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a 4-chlorophenyl substituent on the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable acid catalyst, such as acetic acid. The resulting intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction of the compound can lead to the formation of pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
- Oxidation products include pyrazole-4-carboxylic acids.
- Reduction products are pyrazoline derivatives.
- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- Ethyl 1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. For instance, the chloro substituent may enhance its lipophilicity and membrane permeability, potentially leading to improved bioavailability in biological systems.
Biological Activity
Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is characterized by an ethyl ester group and a 4-chlorophenyl substituent on the pyrazole ring. This compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for drug development and agrochemical applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group enhances its binding affinity, which may lead to the modulation of various biological pathways. For instance, it has been suggested that the compound can inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results indicate that this compound can be effective against a range of pathogenic bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several models. In one study, it was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the expression of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In cell line studies, it demonstrated cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 49.85 |
MCF-7 (breast cancer) | 0.46 |
NCI-H460 (lung cancer) | 0.39 |
These findings indicate that the compound has significant growth inhibitory properties against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
Study on Antimicrobial Properties
In a comparative study involving multiple pyrazole derivatives, this compound was found to be one of the most promising compounds with respect to its antibacterial activity. It showed synergistic effects when combined with colistin against resistant bacterial strains, suggesting its potential use as an antibiotic adjuvant .
Study on Anticancer Mechanisms
A recent investigation into the anticancer mechanisms revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways. The study found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in various cancer cell lines .
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAPXECZFJCYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549896 | |
Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110821-33-5 | |
Record name | Ethyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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